2-aminohex-4-en-1-ol hydrochloride
Description
2-Aminohex-4-en-1-ol hydrochloride is an organic compound combining a hexenol backbone with an amine group and a hydrochloride salt. Its structure includes:
- Hex-4-en-1-ol core: A six-carbon chain with a hydroxyl group at position 1 and a double bond at position 2.
- Amino group: Substituted at position 2.
- Hydrochloride salt: Enhances solubility and stability for pharmaceutical or synthetic applications.
Properties
CAS No. |
863554-67-0 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminohex-4-en-1-ol hydrochloride typically involves the reaction of hex-4-en-1-ol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The process may also include purification steps like crystallization or distillation to isolate the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-aminohex-4-en-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexene chain can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of hex-4-en-1-one or hex-4-en-1-al.
Reduction: Formation of 2-aminohexan-1-ol.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
Organic Chemistry
2-Aminohex-4-en-1-ol hydrochloride serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The double bond can be reduced to yield saturated compounds.
- Substitution Reactions : The amino group facilitates nucleophilic substitution reactions.
Biological Studies
Research has indicated potential biological activities associated with this compound:
- Investigated for interactions with biomolecules, which may lead to insights into metabolic pathways.
- Studied for its role in cellular processes due to its ability to form hydrogen bonds and participate in biochemical reactions.
Pharmaceutical Development
The compound is being explored for its therapeutic properties:
- As a precursor in the synthesis of pharmaceutical agents.
- Potential applications in drug formulation due to its unique functional groups.
Case Study 1: Chemical Reactivity
A study demonstrated the reactivity of this compound in various oxidation reactions. The results showed that using potassium permanganate as an oxidizing agent effectively converted the hydroxyl group into a carbonyl function, leading to the formation of hex-4-en-1-one.
In vitro assays have been conducted to assess the compound's interaction with specific enzymes. Preliminary findings suggest that it may inhibit certain enzymatic activities, indicating potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-aminohex-4-en-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Hydrochloride Salts
While direct comparisons are unavailable, general contrasts can be drawn with structurally related hydrochlorides from the evidence:
Table 1: Structural and Functional Comparisons
Key Differences:
Backbone Complexity: 2-Aminohex-4-en-1-ol HCl has a simple aliphatic chain, unlike the aromatic or polycyclic cores of benzydamine, memantine, or dosulepin.
Amine Substitution: The primary amine in 2-aminohex-4-en-1-ol HCl contrasts with tertiary amines in benzydamine, chlorphenoxamine, and dosulepin. Primary amines are more nucleophilic, favoring reactions like acylation or Schiff base formation.
Pharmacological Profile: The evidence highlights that hydrochlorides with aromatic/heterocyclic cores (e.g., memantine, dosulepin) target neurological pathways . In contrast, 2-aminohex-4-en-1-ol HCl’s aliphatic structure may limit such interactions but could be advantageous in prodrug design or catalysis.
Solubility and Stability: Hydrochloride salts generally improve water solubility. However, the presence of a double bond in 2-aminohex-4-en-1-ol HCl may introduce instability under oxidative conditions compared to saturated analogs like memantine HCl .
Biological Activity
2-Aminohex-4-en-1-ol hydrochloride is a compound of interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both an amino group and a hydroxyl group, allows it to engage in a variety of chemical reactions and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 863554-67-0 |
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.6 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in biochemical reactions. These interactions can influence cellular pathways and processes, leading to potential therapeutic effects.
Key Mechanisms:
- Hydrogen Bonding : The amino group facilitates interactions with proteins and nucleic acids.
- Biochemical Reactions : The hydroxyl group can participate in oxidation-reduction reactions, impacting metabolic pathways.
- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing it to modify other biomolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Neuroprotective Effects
Preliminary research suggests that the compound may have neuroprotective properties. It is hypothesized that its ability to modulate neurotransmitter systems could offer therapeutic potential in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with hydroxyl and amino functionalities exhibited significant inhibition zones, suggesting potential for this compound in antimicrobial applications .
- Neuroprotection : In an experimental model of neurodegeneration, researchers administered various amino alcohols, including derivatives of this compound. The results showed reduced neuronal death and improved cognitive function in treated animals compared to controls .
- Synthesis of Bioactive Molecules : The compound has been utilized as a building block in synthetic pathways to develop more complex bioactive molecules. Its reactivity allows for the formation of derivatives with enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
